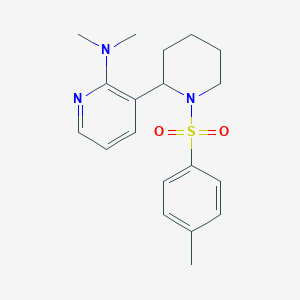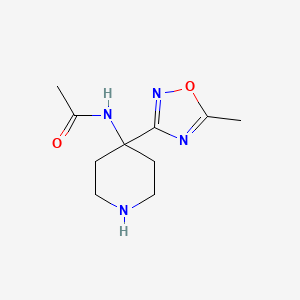
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method is the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine has several scientific research applications:
Catalysis: Used in catalytic processes due to its unique structure.
Biomedical Sensors: Employed in the development of sensors for detecting biological molecules.
Therapeutic Properties: Investigated for its potential analgesic, sedative, and therapeutic properties.
Anti-bacterial and Anti-cancer Agents: Studied for its potential as an anti-bacterial and anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myosmine: A structurally similar compound with a pyridine and pyrrolidine ring.
Pyrrolinylpyrimidine: Contains structural fragments similar to known drugs used in treating HIV-infections.
Uniqueness
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-19(13-7-3-2-4-8-13)16-14(9-5-12-18-16)15-10-6-11-17-15/h2-5,7-9,12H,6,10-11H2,1H3 |
Clé InChI |
PVROVIXUHNDQDY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)



![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)


![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)
![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)
![Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B11815940.png)
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11815942.png)
